Strontium thioglycolate

Description

Contextualization of Thioglycolate Chemistry within Strontium Coordination and Organometallic Frameworks

The chemistry of strontium thioglycolate is best understood by examining the individual chemistries of strontium and the thioglycolate ligand. Strontium, an alkaline earth metal, readily forms divalent cations (Sr²⁺) and participates in coordination complexes. wikipedia.org Its coordination chemistry is characterized by a high degree of flexibility in coordination numbers, which can range from 6 to as high as 24 in some intermetallic compounds. wikipedia.org Strontium's large ionic radius and flexible coordination sphere allow it to form stable complexes with a variety of ligands, including those with oxygen and sulfur donor atoms. nih.govosti.gov

Thioglycolic acid (HSCH₂COOH) and its conjugate base, the thioglycolate anion, are versatile ligands in coordination chemistry. rsdjournal.org The thioglycolate anion possesses both a carboxylate group (-COO⁻) and a thiol group (-S⁻), making it a bidentate ligand capable of coordinating to metal centers through both oxygen and sulfur atoms. rsdjournal.orgacs.org This dual-donor capability allows for the formation of various coordination modes, including chelation and bridging, leading to the assembly of mononuclear or polynuclear metal complexes. osti.govrsdjournal.org The interplay between the hard oxygen and soft sulfur donor atoms in the thioglycolate ligand makes its coordination behavior with different metal ions a subject of detailed study.

While specific research on this compound's coordination frameworks is limited, the principles of strontium coordination chemistry suggest that the thioglycolate ligand would likely chelate to the strontium ion through both the carboxylate oxygen and the thiolate sulfur. The potential for the thioglycolate ligand to bridge between strontium centers could also lead to the formation of polymeric or metal-organic frameworks (MOFs). mdpi.comresearchgate.net The study of such frameworks is a significant area of modern inorganic chemistry, with applications in catalysis, gas storage, and materials science. mdpi.comrsc.org

Academic Significance and Interdisciplinary Relevance of this compound Compounds

The academic significance of this compound extends beyond its immediate chemical properties into several interdisciplinary fields. The biological activity of strontium ions is well-documented, particularly their ability to promote bone formation and inhibit bone resorption, which has led to the use of strontium salts like strontium ranelate in the treatment of osteoporosis. nih.govnih.govsemanticscholar.org The mechanism of this action is thought to involve the activation of the calcium-sensing receptor (CaSR) in bone cells. nih.gov Given that strontium can influence biological processes, the study of strontium-containing compounds, including this compound, is relevant to bioinorganic chemistry and medicinal chemistry.

Furthermore, the thioglycolate moiety itself is of interest in various applications. Thioglycolic acid and its derivatives are used in the synthesis of nanoparticles, where they can act as capping agents to control particle size and stability. metu.edu.tr They are also employed in the development of task-specific ionic liquids for heavy metal extraction. amazonaws.comresearchgate.net The presence of the thiol group imparts specific chemical reactivity, making thioglycolate-containing compounds useful as reducing agents and in the formation of self-assembled monolayers.

The interdisciplinary relevance of this compound, therefore, lies at the intersection of materials science, bioinorganic chemistry, and coordination chemistry. Research into its properties could lead to the development of novel biomaterials, functionalized nanoparticles, or coordination polymers with interesting structural and functional properties. For instance, the incorporation of strontium into biomaterials has been shown to enhance bone growth and osseointegration. nih.gov

Overview of Current Research Trajectories and Knowledge Gaps

Current research on strontium-containing compounds is largely focused on their biological applications, particularly in bone tissue engineering and as therapeutic agents. nih.govnih.gov There is also significant research into the development of strontium-based metal-organic frameworks for various applications. nih.govosti.govnih.gov However, a specific focus on this compound within the academic literature appears to be a knowledge gap.

Future research trajectories could, therefore, include:

Synthesis and Structural Characterization: Detailed studies on the synthesis of this compound and the structural characterization of its solid-state and solution-phase structures are needed. This would provide fundamental insights into its coordination chemistry.

Development of Coordination Polymers and MOFs: Exploration of the potential of this compound as a building block for the synthesis of new coordination polymers and MOFs could lead to materials with novel properties.

Investigation of Biological Activity: Given the known biological effects of strontium, research into the biological activity of this compound could uncover new therapeutic applications. nih.govnih.gov

Materials Science Applications: Investigating the use of this compound in the synthesis of strontium-containing nanoparticles or as a precursor for the deposition of thin films could open up new avenues in materials science.

Data Tables

Table 1: Physicochemical Properties of Strontium and Thioglycolic Acid

| Property | Strontium (Sr) | Thioglycolic Acid (HSCH₂COOH) |

|---|---|---|

| Atomic Number | 38 | N/A |

| Standard Atomic Weight | 87.62 | 92.12 g/mol |

| Appearance | Silvery white metallic | Colorless liquid |

| Density | 2.64 g/cm³ | 1.325 g/cm³ |

| Melting Point | 777 °C | -16 °C |

| Boiling Point | 1377 °C | 123 °C |

| Solubility in Water | Reacts with water | Miscible |

Source: wikipedia.orgnih.gov

Table 2: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₆O₄S₂Sr | ncats.io |

| Molecular Weight | 269.84 g/mol | ncats.io |

| Function in Cosmetics | Depilatory, Hair Waving or Straightening, Reducing Agent | cosmileeurope.eu |

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₄H₆O₄S₂Sr |

| Strontium | Sr |

| Thioglycolic Acid | HSCH₂COOH |

| Strontium Ranelate | C₁₂H₆N₂O₈S₂Sr₂ |

| Zinc Thioglycolate | C₄H₆O₄S₂Zn |

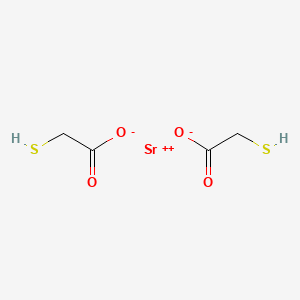

Structure

3D Structure of Parent

Properties

CAS No. |

63387-34-8 |

|---|---|

Molecular Formula |

C4H6O4S2Sr |

Molecular Weight |

269.8 g/mol |

IUPAC Name |

strontium;2-sulfanylacetate |

InChI |

InChI=1S/2C2H4O2S.Sr/c2*3-2(4)1-5;/h2*5H,1H2,(H,3,4);/q;;+2/p-2 |

InChI Key |

JEUDXCQTVURKDL-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)[O-])S.C(C(=O)[O-])S.[Sr+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Strontium Thioglycolate

Direct Synthesis Approaches: Reaction Stoichiometry and Conditions

Direct synthesis represents a straightforward approach to producing strontium thioglycolate. This method typically involves the reaction of a strontium base with thioglycolic acid.

The formation of this compound from strontium hydroxide (B78521) and thioglycolic acid follows a specific stoichiometric relationship. As thioglycolic acid is a dicarboxylic acid and strontium is a divalent cation, two moles of thioglycolic acid react with one mole of strontium hydroxide to form one mole of this compound and two moles of water. This can be represented by the following balanced chemical equation:

Sr(OH)₂ + 2 HSCH₂COOH → Sr(SCH₂COO)₂ + 2 H₂O

Maintaining the correct stoichiometric ratio is crucial for maximizing the yield of the desired product and minimizing the presence of unreacted starting materials in the final product mixture.

The reaction temperature is another critical parameter. While specific optimal temperatures for this compound synthesis are not extensively detailed in the provided search results, related syntheses of other strontium carboxylates suggest that temperatures are generally kept moderate, for instance below 50°C, to prevent the degradation of the organic anion. google.com To prevent the oxidation of the thiol group in thioglycolic acid, the reaction can be conducted under an inert atmosphere, such as nitrogen. google.com

Precursor-Based Strategies for this compound Synthesis

Precursor-based strategies offer alternative routes to this compound, sometimes providing advantages in terms of purity or reaction control. These methods involve the use of derivatives of thioglycolic acid or various strontium salts.

While direct use of thioglycolic acid is common, its derivatives can also be employed. For instance, esterified forms of thioglycolic acid, such as methyl thioglycolate or glyceryl monothioglycolate, are used in various applications and could potentially serve as precursors. nih.govacs.orgacs.org The synthesis would then involve a saponification step to generate the thioglycolate anion in situ, which would subsequently react with the strontium salt. However, the direct application of this for this compound synthesis is not explicitly detailed in the provided results. The complexation of metal ions with thioglycolic acid is a well-established principle, forming the basis for its use in various analytical and industrial processes. wikipedia.org

A variety of strontium salts can be utilized as the strontium source for the synthesis. Strontium hydroxide is a common choice due to its basicity, which helps maintain the high pH required for the reaction. wikipedia.org Strontium carbonate is another potential precursor, which would react with thioglycolic acid to produce this compound, water, and carbon dioxide. google.com The choice of the strontium salt can influence the reaction rate and the byproducts formed. For example, the use of strontium carbonate would require conditions that favor the evolution of CO2 gas to drive the reaction to completion. google.com Other strontium salts, such as strontium chloride, have also been mentioned in formulations containing thioglycolates, although their direct role in the primary synthesis of this compound is not specified. google.com

Optimization of Synthetic Parameters for Enhanced Yield and Purity

Optimizing synthetic parameters is key to achieving high yield and purity of this compound. Several factors can be adjusted to improve the outcome of the synthesis.

Key Optimization Parameters:

Temperature: Maintaining an optimal temperature is crucial to ensure a reasonable reaction rate without causing degradation of the thioglycolate molecule. google.com

pH: The pH of the reaction mixture significantly impacts the deprotonation of thioglycolic acid and its subsequent reaction with strontium ions. A highly alkaline pH is generally favored. wikipedia.org

Reaction Time: The duration of the reaction needs to be sufficient to allow for complete conversion of the reactants.

Purification Methods: After the reaction, purification steps such as filtration, washing, and drying are essential to remove unreacted starting materials, byproducts, and residual solvent. Freeze-drying has been mentioned as a technique to concentrate the product from a solution. google.com

Interactive Data Table: Reactants and Conditions

| Reactant 1 | Reactant 2 | Solvent | Key Condition | Reference |

| Strontium Hydroxide | Thioglycolic Acid | Water | High pH (~12) | wikipedia.org |

| Strontium Carbonate | Thioglycolic Acid | Water | Temperature < 50°C | google.com |

| Strontium Salt | Thioglycolic Acid Derivative | Varies | In situ anion generation | wikipedia.orggoogle.comncats.iosrce.hramazonaws.comgoogle.com |

Temperature and Pressure Effects on Reaction Kinetics

Control of temperature is a critical parameter in the synthesis of this compound and related compounds. The reaction kinetics and the stability of the final product are highly dependent on the thermal environment.

Detailed research into the synthesis of organic strontium salts with temperature-sensitive anions indicates that lower reaction temperatures are preferable. google.com To prevent the degradation of the organic component and the formation of impurities, syntheses are often conducted at or below 50°C, with some processes operating at temperatures as low as 15°C. google.com For the preparation of sodium thioglycolate, a related salt, the base is added incrementally to the thioglycolic acid at a controlled temperature of 5°C to manage the exothermic nature of the reaction. researchgate.net

High temperatures can promote undesirable side reactions. Thioglycolic acid itself is susceptible to self-esterification, a process that accelerates with increasing temperature. oecd.org In related thiol-based reactions, elevated temperatures have been observed to cause the formation of colored and crosslinked byproducts. rsc.org

Information regarding the specific effects of high pressure on this compound synthesis is not extensively detailed in available literature. However, a core principle of green chemistry is to design for energy efficiency by conducting reactions at ambient temperature and pressure whenever feasible. acs.org This approach minimizes energy consumption and associated environmental and economic impacts.

Table 1: Influence of Temperature on Thioglycolate Synthesis

| Parameter | Effect of Low Temperature (e.g., 5-25°C) | Effect of High Temperature (e.g., >50°C) | Rationale |

| Reaction Rate | Slower, more controlled reaction. | Faster reaction. | General kinetic principles. |

| Product Purity | Higher purity, minimizes degradation. google.com | Potential for colored byproducts and crosslinking. rsc.org | Prevents thermal decomposition of the organic anion. |

| Side Reactions | Reduced self-esterification of thioglycolic acid. researchgate.netoecd.org | Increased rate of self-esterification. oecd.org | Thioglycolic acid stability is temperature-dependent. |

| Safety | Better management of exothermic reaction. researchgate.net | Increased risk of thermal runaway. | The neutralization reaction releases heat. |

pH Control and its Impact on Product Formation

The pH of the reaction medium is a decisive factor in the synthesis of this compound, as it dictates the ionization state of thioglycolic acid and the formation of the final salt product.

Thioglycolic acid is a dicarboxylic acid with two dissociation constants (pKa values): the first for the carboxylic acid group (-COOH) is in the range of 3.55 to 3.82, and the second for the thiol group (-SH) is between 9.30 and 10.23. oecd.org This means that in a highly alkaline environment, both the carboxyl and thiol groups will be deprotonated, facilitating the formation of the thioglycolate salt. oecd.org

In practical applications, such as in depilatory formulations, strontium hydroxide or calcium hydroxide is used not only as a reactant but also to maintain a high pH, typically around 12. wikipedia.org This ensures that the active ingredient exists in its effective thioglycolate salt form. The final pH of such preparations is carefully controlled to be within the range of approximately 10 to 12.5 to ensure product efficacy and stability. google.com The formation of the salt is essentially complete at these high pH values, preventing the presence of the more irritating free acid form. nih.gov

Table 2: pH and the Speciation of Thioglycolic Acid

| pH Range | Predominant Species | State of Functional Groups | Relevance to Synthesis |

| < 3.5 | HSCH₂COOH | Carboxyl (-COOH) and Thiol (-SH) are protonated. | Starting material form. |

| 3.8 - 9.3 | HSCH₂COO⁻ | Carboxyl group is deprotonated; Thiol group is protonated. | Intermediate ionization state. oecd.org |

| > 10.2 | ⁻SCH₂COO⁻ | Both Carboxyl and Thiol groups are deprotonated. | Desired state for salt formation (thioglycolate dianion). oecd.org |

| ~12 | ⁻SCH₂COO⁻ | Fully deprotonated. | Optimal pH for ensuring complete conversion to the salt form in applications. wikipedia.org |

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally benign manufacturing processes. dntb.gov.ua Key principles relevant to this synthesis include atom economy, energy efficiency, and the use of safer chemical pathways. acs.orgresearchgate.net

Atom Economy : The fundamental reaction between strontium hydroxide and thioglycolic acid exhibits excellent atom economy, as the only byproduct is water. Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Design for Energy Efficiency : As discussed, conducting the synthesis at ambient temperature and pressure minimizes energy requirements. acs.org The exothermic nature of the reaction could potentially be harnessed in a well-designed continuous process, but batch processes often require cooling to maintain low temperatures, which consumes energy. researchgate.net

Reduction of Derivatives : Green chemistry encourages the avoidance of unnecessary derivatization and the use of protecting groups. acs.org The direct neutralization reaction is advantageous in this regard as it is a straightforward process without complex intermediate steps.

Safer Solvents and Reaction Conditions : While water is a green solvent and is used in the primary synthesis route, alternative approaches from related chemistries could offer further improvements. For instance, phase transfer catalysis has been noted as a mild and efficient process for related syntheses, potentially reducing reaction times or temperatures. rsc.org Furthermore, "click chemistry" concepts, such as thiol-ene additions, are recognized for their high efficiency, versatility, and adherence to sustainable chemistry principles, which could inspire novel synthetic routes. rsc.org

By focusing on these principles, future research can optimize the synthesis of this compound to be not only efficient but also minimally impactful on the environment.

Chemical Reactivity and Mechanistic Pathways of Strontium Thioglycolate

Redox Chemistry and Electron Transfer Mechanisms

The chemical reactivity of strontium thioglycolate is largely dictated by the thiol group (-SH) of the thioglycolate anion. This functional group is central to the compound's role in redox reactions, acting as a potent reducing agent and undergoing specific oxidation pathways.

This compound is recognized for its function as a reducing agent. glooshi.comepa.gov This property is harnessed in applications such as cosmetic depilatories and hair waving or straightening preparations, where the primary function is to break the disulfide bonds (-S-S-) within the keratin (B1170402) protein of hair. glooshi.comskintherapyletter.com

2 HSCH₂CO₂H (thioglycolic acid) + R-S-S-R (cystine) → HO₂CCH₂-S-S-CH₂CO₂H (dithiodiglycolic acid) + 2 RSH (cysteine). wikipedia.org

| Aspect | Description | Key Mechanism | Primary Application Context |

|---|---|---|---|

| Function | Acts as a reducing agent by donating electrons or hydrogen atoms. | Cleavage of disulfide bonds (-S-S-). glooshi.com | Depilatory and hair waving/straightening products. epa.gov |

| Active Species | The thioglycolate anion (HSCH₂COO⁻) is the active reducing component. | Nucleophilic attack by the thiolate on the disulfide linkage. google.com | Chemical breakdown of keratin structure. skintherapyletter.com |

| Reaction Products | The thioglycolate is oxidized to dithiodiglycolic acid, while the disulfide-containing substrate is reduced. wikipedia.org | Redox half-reactions involving thiol-disulfide exchange. wikipedia.org | Weakening of hair fibers for removal or reshaping. byu.edu |

The oxidation of the thioglycolate anion is the complementary process to its action as a reducing agent. When this compound reduces a substrate, the thioglycolate moiety itself is oxidized. The primary oxidation product is dithiodiglycolic acid (HOOCCH₂S-SCH₂COOH). wikipedia.orgoecd.org This occurs through the formation of a disulfide bond between two thioglycolate molecules.

The oxidation can be initiated by various oxidizing agents or proceed via air oxidation. nih.gov Studies on the oxidation of thioglycolic acid by metal complexes, such as hexachloroiridate(IV), show that the reaction kinetics and products can be complex. researchgate.net For instance, the oxidation of thioglycolic acid by [IrCl₆]²⁻ produces a mixture of the disulfide and a sulfonate species. researchgate.net The oxidation process is often a multi-step reaction involving radical intermediates. The thiyl radical (RS•) can be formed, which then dimerizes to form the disulfide (RSSR). researchgate.net

Ligand Exchange and Substitution Reactions with this compound Complexes

Strontium, as an alkaline earth metal, typically forms ionic bonds and its complexes are often labile, meaning they undergo ligand exchange reactions rapidly. scribd.com The thioglycolate anion can act as a ligand, coordinating to metal ions through its carboxylate and/or thiolate groups. geochemsoc.orgresearchgate.net While specific studies on ligand exchange reactions involving pre-formed this compound complexes are not extensively documented in the reviewed literature, the principles of coordination chemistry for Sr²⁺ and thioglycolate provide insight.

Strontium(II) can form complexes with various ligands, including salen-type ligands. acs.org The reactivity of such complexes often involves the displacement of coordinated ligands by other available nucleophiles. Ligand exchange reactions are fundamental in the mechanisms of many catalytic processes. researchgate.netscience.gov For a this compound complex, a potential ligand exchange reaction would involve the substitution of the thioglycolate ligand by another ligand (L) present in the solution:

[Sr(SCH₂COO)] + L ⇌ [Sr(L)] + SCH₂COO⁻

The equilibrium of this reaction would depend on the relative coordinating strength of L and the thioglycolate anion, as well as their respective concentrations. The kinetics of such exchanges for alkaline earth metals like strontium are generally very fast, often approaching diffusion-controlled rates. scribd.com

Hydrolytic Stability and Decomposition Mechanisms

The stability of this compound is influenced by environmental factors such as pH, temperature, and exposure to air. The thioglycolate anion itself is susceptible to decomposition, particularly in aqueous solutions.

Thioglycolate solutions can decompose over time, a process that is accelerated under alkaline conditions. google.comresearchgate.net One of the notable decomposition products is hydrogen sulfide (B99878) (H₂S), which is characterized by a strong, unpleasant odor. google.com The stability of thioglycolate solutions is also affected by the preparation method and storage temperature, with oxidation increasing with pH and temperature. researchgate.net

In aqueous solutions, thioglycolic acid and its salts are readily oxidized by air. nih.gov At concentrations above 70%, thioglycolic acid can also undergo self-esterification to form thioglycolides, a reaction that is reversible in the presence of dilute acids or bases. oecd.org

Interestingly, the presence of strontium ions has been reported to mitigate the malodor associated with the decomposition of thioglycolate-containing formulations. google.com It is suggested that strontium ions can reduce the formation of hydrogen sulfide upon aging, without adversely affecting the efficacy of the thioglycolate. google.com This implies an interaction between the strontium cation and the decomposition pathway, possibly by stabilizing the thioglycolate or interacting with the sulfur-containing decomposition products.

| Factor | Effect on Stability | Associated Decomposition Products/Reactions | Reference |

|---|---|---|---|

| pH | Decreased stability in alkaline conditions. Oxidation increases with pH. | Formation of hydrogen sulfide (H₂S). Oxidation to dithiodiglycolate. | google.com, researchgate.net |

| Temperature | Stability decreases with increasing temperature. | Accelerated oxidation and decomposition. Self-esterification at high concentrations. | researchgate.net, oecd.org |

| Exposure to Air | Readily oxidized by atmospheric oxygen. | Formation of dithiodiglycolic acid. | nih.gov |

| Strontium Ions | Reported to reduce the development of sulfide malodors upon aging. | May inhibit pathways leading to hydrogen sulfide formation. | google.com |

Interactions with Diverse Chemical Species: Fundamental Studies

The this compound compound comprises two distinct chemical entities, the strontium cation (Sr²⁺) and the thioglycolate anion (HSCH₂COO⁻), each capable of interacting with other chemical species.

The strontium cation is an alkaline earth metal ion with chemical properties similar to calcium. wikipedia.orglibretexts.org Due to this similarity, strontium can interact with and sometimes substitute for calcium in biological and chemical systems. nih.gov It can interact with proteins and transporter systems that normally utilize calcium. nih.gov Strontium ions will also interact with various anions in solution, forming salts of varying solubility. google.com In aqueous environments, Sr²⁺ is the dominant species at intermediate to acidic pH. wikipedia.org

The thioglycolate anion's reactivity is centered on its two functional groups: the thiol and the carboxylate. The thiol group's redox activity, as discussed previously, allows it to interact with oxidizing agents and disulfide-containing molecules. glooshi.comwikipedia.org The thiol group is also known to react with thiols themselves, leading to decomposition of S-nitrosothiols, for example. nih.gov Both the thiol and carboxylate groups can coordinate with metal ions, leading to the formation of complexes. researchgate.nettandfonline.com Studies have shown that thioglycolic acid can form complexes with a variety of metals, and its binding can influence the properties and reactivity of the metal center. tandfonline.com Furthermore, the thioglycolate moiety can participate in proton-coupled electron transfer (PCET) reactions, a mechanism of importance in various chemical and biological redox processes. researchgate.netnih.gov

Coordination Chemistry and Structural Elucidation of Strontium Thioglycolate Complexes

Chelation Behavior and Coordination Modes of the Thioglycolate Ligand to Strontium

The thioglycolate anion (HSCH₂COO⁻) is a versatile ligand, possessing two distinct donor sites: a soft sulfur atom (thiolate) and a hard carboxylate oxygen atom. This dual nature allows for a variety of coordination modes with metal ions. In the context of strontium, a large alkaline earth metal ion, the coordination is expected to primarily involve the carboxylate group, which is a hard base and thus has a stronger affinity for the hard acid Sr²⁺ ion.

However, the sulfur atom can also participate in coordination, leading to chelation. The thioglycolate ligand can act as a bidentate ligand, forming a stable five-membered ring with the strontium ion through one oxygen of the carboxylate group and the sulfur atom. It can also act as a bridging ligand, connecting two or more strontium centers. This bridging can occur in several ways: through the carboxylate group in a syn-syn, syn-anti, or anti-anti fashion, or by the sulfur atom bridging two strontium ions. The large size of the strontium ion may also favor the formation of polymeric structures where the thioglycolate ligands bridge multiple metal centers, creating extended networks.

Studies on thioglycolate complexes with other metals, such as zinc(II) and cadmium(II), have demonstrated the ligand's ability to form five-membered chelate rings. researchgate.net While strontium has different coordination preferences than these transition metals, the fundamental chelating ability of the thioglycolate ligand is a key aspect of its chemistry.

Solid-State Structural Determination and Analysis

Crystallographic Characterization: Bond Lengths, Angles, and Geometry

Without experimental data, a definitive crystallographic characterization is not possible. However, we can anticipate certain features. Strontium typically exhibits high coordination numbers, commonly ranging from 7 to 9, and sometimes even higher. nih.govosti.gov This is due to its large ionic radius and the electrostatic nature of its bonding.

In a hypothetical solid-state structure of strontium thioglycolate, the coordination geometry around the strontium ion is likely to be irregular, accommodating multiple thioglycolate ligands and potentially water molecules if crystallized from an aqueous solution. The Sr-O bond lengths are expected to be in the range of 2.5 to 2.8 Å, based on data from other strontium carboxylate complexes. osti.gov The Sr-S bond, if present, would be significantly longer, likely exceeding 3.0 Å, reflecting the weaker interaction between the hard strontium ion and the soft sulfur donor.

The bond angles within the coordinated thioglycolate ligand would be influenced by the formation of a chelate ring. The O-C-C and C-C-S bond angles would be close to the tetrahedral angle, while the bite angle of the chelate (O-Sr-S) would be constrained by the geometry of the five-membered ring.

Solution-Phase Structural Characterization and Dynamic Behavior

In solution, the structure of this compound is likely to be dynamic. There would be an equilibrium between different species, including the fully dissociated ions (Sr²⁺ and thioglycolate⁻), various chelated species, and potentially oligomeric or polymeric aggregates, depending on the concentration and the nature of the solvent. Techniques such as NMR and vibrational spectroscopy could potentially be used to probe the nature of the species present in solution. The presence of water would likely lead to the formation of aqua complexes of strontium, where water molecules compete with the thioglycolate ligand for coordination sites.

Influence of Steric and Electronic Factors on Coordination Geometry

Both steric and electronic factors play a crucial role in determining the coordination geometry of metal complexes. For this compound, the small size of the thioglycolate ligand would impose minimal steric hindrance, allowing for a high coordination number around the large strontium ion.

Advanced Spectroscopic and Analytical Characterization of Strontium Thioglycolate

Vibrational Spectroscopy for Molecular Structure Confirmation (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for elucidating the molecular structure of strontium thioglycolate. nih.gov These techniques probe the vibrational modes of molecules, offering a unique "fingerprint" based on the arrangement and bonding of atoms. nih.govplos.org

The vibrational spectra of metal thioglycolate complexes are characterized by distinct bands corresponding to specific molecular motions. researchgate.netresearchgate.netrsdjournal.org Analysis of these bands allows for the assignment of vibrational modes, providing a detailed picture of the molecular structure. researchgate.netresearchgate.netrsdjournal.org

Key vibrational modes for this compound would include:

C-O Stretching (νCO): The frequency of the C-O stretching vibration is sensitive to the coordination environment of the carboxylate group. dalalinstitute.com In metal complexes, this band's position can indicate the nature of the metal-oxygen bond. dalalinstitute.com

S-H Stretching (νSH): The absence of a distinct S-H stretching band, typically observed in free thioglycolic acid, would confirm the deprotonation of the thiol group and its coordination to the strontium ion.

C-S Stretching (νCS): The position of the C-S stretching vibration provides information about the sulfur-carbon bond.

Metal-Sulfur (νSr-S) and Metal-Oxygen (νSr-O) Stretching: These vibrations, typically found in the low-frequency region of the spectrum (below 500 cm⁻¹), are direct probes of the coordination bonds between the strontium ion and the thioglycolate ligand. researchgate.net The frequencies of these modes are influenced by the mass of the metal ion and the strength of the coordination bonds. researchgate.net

A detailed theoretical-experimental approach, often employing computational methods like Density Functional Theory (DFT) alongside experimental FT-IR and FT-Raman spectra, is crucial for accurate band assignment and vibrational analysis. researchgate.netrsdjournal.org Such studies on analogous metal thioglycolate complexes have confirmed the coordination of the ligand to the metal center through both the sulfur and oxygen atoms. researchgate.net

Interactive Data Table: Representative Vibrational Bands for Metal Thioglycolates

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| ν(C=O) | 1700-1550 | Carboxylate group stretching |

| ν(C-S) | 750-600 | Carbon-sulfur bond stretching |

| ν(M-S) | 500-200 | Metal-sulfur bond stretching researchgate.net |

| ν(M-O) | 500-200 | Metal-oxygen bond stretching researchgate.net |

Note: The exact positions of these bands for this compound would require specific experimental data.

The analysis of vibrational spectra provides significant structural insights. For instance, the coordination of the thioglycolate ligand to the strontium ion through both the sulfur and carboxylate oxygen atoms can be inferred from shifts in the characteristic vibrational frequencies of these functional groups compared to the free ligand. researchgate.net The presence of water molecules in the coordination sphere can also be identified by characteristic O-H stretching and H-O-H bending vibrations. researchgate.net

Furthermore, low-frequency Raman spectroscopy is a valuable technique for identifying the vibrational modes of the metal core in metal complexes, including a distinct "breathing" mode. nih.gov This can provide fingerprint-like identification for specific metal-ligand structures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

For this compound, ¹H NMR and ¹³C NMR would be the most informative techniques. In an aqueous solution, the thioglycolate anion would exhibit characteristic signals.

¹H NMR: The proton spectrum of the thioglycolate anion would be expected to show a singlet for the methylene (B1212753) (-CH₂-) protons. The chemical shift of this peak would be influenced by the electronegativity of the adjacent sulfur and carboxylate groups.

¹³C NMR: The carbon spectrum would display two distinct signals corresponding to the methylene carbon and the carboxylate carbon. The chemical shifts of these carbons provide information about their electronic environment.

It is important to note that the presence of the diamagnetic strontium ion is not expected to significantly complicate the NMR spectra, although subtle shifts in resonance frequencies compared to other thioglycolate salts might be observed.

Interactive Data Table: Predicted NMR Chemical Shifts for Thioglycolate Anion

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₂- | ~3.3 | Singlet |

| ¹³C | -CH₂- | ~30 | - |

| ¹³C | -COO⁻ | ~175 | - |

Note: These are approximate values based on thioglycolic acid and general chemical shift ranges. chemicalbook.comchemicalbook.comnih.gov Actual values for this compound in a specific solvent may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. gbiosciences.comlibretexts.org For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would be suitable to observe the intact molecular ion or related species.

The expected mass spectrum would show peaks corresponding to the strontium cation (Sr²⁺) and the thioglycolate anion (HSCH₂COO⁻), as well as complexes formed between them. The fragmentation of the thioglycolate moiety would likely involve cleavage of the C-C and C-S bonds. researchgate.net Analysis of the isotopic pattern for strontium would further confirm its presence.

The fragmentation patterns of metal-ligand complexes can be influenced by the nature of the metal ion, providing insights into the coordination environment. nih.gov

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure and phase purity of solid materials. frontiersin.orgchemijournal.com For this compound, an XRD analysis would reveal whether the compound is crystalline or amorphous. If crystalline, the diffraction pattern would consist of a unique set of peaks whose positions and intensities are characteristic of the compound's crystal lattice. frontiersin.org

This "fingerprint" can be used for:

Phase Identification: By comparing the experimental diffraction pattern to databases, the specific crystalline phase of this compound can be identified. frontiersin.org

Purity Assessment: The presence of peaks corresponding to impurities (e.g., starting materials or other crystalline phases) can be detected. nih.gov

Structural Analysis: A detailed analysis of the diffraction data can provide information about the unit cell parameters, space group, and atomic arrangement within the crystal. researchgate.netwebelements.com

While a specific crystal structure for this compound is not detailed in the search results, studies on similar strontium-containing compounds demonstrate the utility of XRD in confirming the crystalline nature and identifying the composition of the material. researchgate.net

Complementary Analytical Techniques for Quantitative and Qualitative Assessment

In addition to the primary spectroscopic and diffraction methods, several other analytical techniques are essential for a complete characterization of this compound.

Elemental Analysis: This technique provides the quantitative elemental composition (C, H, S, O, Sr) of the compound, which is crucial for verifying its empirical formula.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. uomustansiriyah.edu.iqlibretexts.orgslideshare.net This is particularly useful for determining the presence of hydrated water molecules and assessing the thermal stability of the compound. uomustansiriyah.edu.iqlibretexts.orgslideshare.net The TGA curve would show distinct weight loss steps corresponding to the loss of water and subsequent decomposition of the thioglycolate ligand.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. uomustansiriyah.edu.iqorientjchem.org This technique can be used to identify phase transitions, such as melting and decomposition, and to determine their associated enthalpy changes. uomustansiriyah.edu.iqorientjchem.org

Together, these complementary techniques provide a comprehensive analytical profile of this compound, confirming its identity, purity, and key physical properties.

Theoretical and Computational Investigations of Strontium Thioglycolate Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Bondingfda.govnih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic makeup of molecules. northwestern.edu These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system. northwestern.edu For strontium thioglycolate, these calculations can elucidate the nature of the ionic bond between the strontium cation (Sr²⁺) and the two thioglycolate anions (SCH₂COO⁻).

Computational methods are used to predict the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For this compound, this involves optimizing the coordinates of all atoms to determine key geometric parameters. While specific experimental data for this compound is scarce, theoretical calculations can provide reliable estimates for its structural properties.

DFT calculations on similar metal-thioglycolate complexes have been used to determine bond lengths and angles. mdpi.com In a this compound system, the primary interactions are between the Sr²⁺ ion and the oxygen and sulfur atoms of the two thioglycolate ligands. The coordination can be complex, but typical bond lengths can be predicted.

Table 1: Predicted Molecular Geometries for a Coordinated this compound Moiety Note: These are illustrative values based on typical metal-ligand bond lengths and may vary depending on the exact coordination environment and computational method.

| Parameter | Predicted Value (Å) | Description |

|---|---|---|

| Sr-O Bond Length | ~2.50 - 2.70 | The distance between the strontium ion and an oxygen atom of the carboxylate group. |

| Sr-S Bond Length | ~2.90 - 3.10 | The distance between the strontium ion and the sulfur atom of the thiolate group. |

| C=O Bond Length | ~1.25 | The double bond within the carboxylate group. |

| C-S Bond Length | ~1.80 | The single bond between carbon and sulfur. |

Energetics calculations can determine the stability of different potential structures (isomers) and the energy changes during chemical reactions, such as the heat of formation. frontiersin.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. wikipedia.orgwisc.edu It provides a chemically intuitive picture of bonding by translating the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. wikipedia.org

For this compound, NBO analysis would quantify the ionic character of the Sr-O and Sr-S bonds. The analysis would likely show a significant transfer of electron density from the strontium atom to the thioglycolate ligands, resulting in a high degree of ionic character, as expected for a salt of an alkaline earth metal. The NBO approach calculates the occupancy of orbitals, where a value close to 2.000 for a bonding orbital indicates a well-defined Lewis structure. wikipedia.org Weak occupancies in anti-bonding orbitals can signal delocalization effects. wikipedia.org

Electron density distribution analysis, often visualized through electron density maps, shows how electrons are distributed in the space around the molecule. mdpi.com In this compound, these maps would depict high electron density around the electronegative oxygen and sulfur atoms of the thioglycolate anions and very low electron density around the strontium cation, further confirming the ionic nature of the compound.

Molecular Dynamics Simulations for Solution Behavior and Interfacial Phenomenacore.ac.uk

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD can predict the macroscopic properties of a substance based on its microscopic behavior. For this compound, MD simulations are particularly useful for studying its behavior in aqueous solutions.

When dissolved in water, this compound dissociates into Sr²⁺ and thioglycolate anions. MD simulations can model the solvation process, revealing how water molecules arrange themselves around these ions.

Strontium Ion (Sr²⁺): Simulations of Sr²⁺ in water show the formation of a stable hydration shell. nih.gov The Sr²⁺ ion is typically surrounded by a specific number of water molecules (the coordination number), which is often found to be 8. nih.gov The simulations can calculate the radial distribution function, which describes the probability of finding a water molecule at a certain distance from the ion. The predicted hydration free energy for Sr²⁺ is approximately -331.8 kcal/mol, which compares well with experimental values. nih.gov

Thioglycolate Anion (SCH₂COO⁻): The thioglycolate anion has both a hydrophilic carboxylate group (-COO⁻) and a thiol group (-S⁻). MD simulations would show water molecules forming hydrogen bonds primarily with the oxygen atoms of the carboxylate group. The interaction with the sulfur atom would be weaker. These simulations help understand how the anion interacts with its aqueous environment, which is crucial for predicting its solubility and reactivity in solution. nih.gov

MD simulations can also be used to study dynamic properties such as diffusion coefficients, which quantify how fast ions move through a solution. ekt.gr This is essential for understanding processes like electrical conductivity and mass transport. The simulation tracks the trajectory of each ion over time, and from this data, transport properties can be calculated. These simulations would show the Sr²⁺ and thioglycolate ions moving through the water, constantly interacting with the surrounding water molecules and each other.

Computational Prediction of Reactivity and Stabilityresearchgate.net

Computational methods can predict the reactivity and stability of compounds without the need for laboratory experiments.

The reactivity of the thioglycolate ligand can be assessed by calculating parameters like activation energies for specific reactions. nih.gov For instance, DFT calculations can model the reaction pathway of the thiolate group with an electrophile, identifying the transition state and determining the energy barrier for the reaction. A lower activation energy implies higher reactivity.

The thermal stability of this compound can be investigated computationally by simulating its decomposition. uni-heidelberg.de This can be done by calculating the bond dissociation energies for the weakest bonds in the structure. The bonds most likely to break upon heating are those with the lowest dissociation energy. For this compound, this would likely be the C-S or C-C bonds within the thioglycolate ligand, leading to decomposition products. Thermal decomposition studies of related strontium salts, like strontium carbonate (SrCO₃), show decomposition at high temperatures (above 1100°C), suggesting that the ionic lattice of strontium salts contributes significantly to their stability. researchgate.net Similar computational models could predict the decomposition pathway and temperature range for this compound.

Correlation between Theoretical Predictions and Experimental Data

While comprehensive theoretical and experimental studies specifically targeting this compound are not extensively available in the current body of scientific literature, the correlation between theoretical predictions and experimental data for this compound can be robustly inferred from studies on analogous metal thioglycolate systems and other strontium complexes. The primary approach for such a correlation involves comparing computationally predicted molecular properties with experimentally measured data. This comparison is crucial for validating the theoretical models and gaining deeper insights into the electronic structure and bonding within the molecule.

Computational investigations, typically employing Density Functional Theory (DFT), are powerful tools for predicting various molecular parameters. The accuracy of these predictions is then benchmarked against experimental data obtained from techniques such as X-ray crystallography for structural information (e.g., bond lengths and angles) and spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy for vibrational frequencies.

For this compound, it is anticipated that theoretical calculations would provide valuable insights into its geometry and vibrational modes. The correlation between theory and experiment for related compounds, such as zinc and cadmium thioglycolate complexes, has demonstrated that DFT calculations can yield results in good agreement with experimental findings. rsdjournal.orgresearchgate.net

Bond Lengths and Angles

In the absence of a crystal structure for this compound, a direct comparison of calculated and experimental bond lengths is not feasible. However, data from other strontium complexes with oxygen and nitrogen-containing ligands can provide a basis for expected values. For instance, experimental Sr-O bond lengths in various complexes have been reported, and these can be compared with theoretically predicted values for a modeled this compound structure. Discrepancies between calculated and experimental values are generally small but can be influenced by factors such as the chosen level of theory, basis set, and the solid-state packing effects in the experimental crystal structure which are not always accounted for in gas-phase theoretical calculations.

Below is a table illustrating typical experimental bond lengths in strontium complexes containing Sr-O and Sr-N bonds, which can serve as a reference for what might be expected for this compound.

| Bond | Experimental Bond Length (Å) | Typical Theoretical (DFT) Bond Length (Å) |

| Sr-O | 2.457 - 2.477 | 2.40 - 2.55 |

| Sr-N | 2.478 - 2.575 | 2.45 - 2.60 |

Note: The experimental values are taken from studies on various strontium complexes and are provided for illustrative purposes. acs.org The theoretical values represent a general range expected from DFT calculations for similar coordination environments.

Vibrational Frequencies

The correlation between theoretical and experimental vibrational frequencies is a well-established method for validating computational models. Theoretical calculations often predict vibrational modes at slightly higher frequencies than those observed experimentally due to the harmonic approximation used in the calculations. To account for this, a scaling factor is often applied to the computed frequencies.

For this compound, key vibrational modes would include the C=O stretching, C-S stretching, and Sr-O and Sr-S stretching frequencies. Studies on zinc and cadmium thioglycolates have shown a strong correlation between the calculated and experimental vibrational spectra, which aids in the assignment of complex spectral features. rsdjournal.orgresearchgate.net A similar level of agreement would be expected for this compound.

The following table presents a hypothetical comparison of experimental and scaled theoretical vibrational frequencies for key functional groups in a metal thioglycolate complex, illustrating the expected correlation.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) |

| C=O Stretch | ~1650 | ~1645 |

| C-O Stretch | ~1400 | ~1395 |

| C-S Stretch | ~700 | ~695 |

| Metal-O Stretch | ~450 | ~440 |

| Metal-S Stretch | ~300 | ~290 |

Note: These are representative values based on general trends for metal carboxylates and thiolates and are intended to illustrate the expected level of agreement between experimental and scaled theoretical data.

Advanced Academic Research Applications of Strontium Thioglycolate

Role in Advanced Materials Synthesis and Engineering

In the realm of materials science, strontium thioglycolate serves as a building block or modifying agent in the creation of sophisticated materials with precisely engineered properties. Its contributions range from acting as a precursor in the synthesis of functional ceramics to facilitating the stabilization of nanoscale structures.

The synthesis of complex strontium-containing oxides, such as strontium titanate (SrTiO₃) and strontium aluminates (e.g., SrAl₂O₄), requires high-purity, volatile, and thermally stable precursors, especially for techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). nih.gov this compound can be considered a potential precursor in such chemical synthesis routes. The thioglycolate ligand can form stable complexes with strontium, and upon controlled thermal decomposition, it can yield strontium oxide, a key component of these functional materials.

Strontium titanate is a perovskite material with significant applications in electronic ceramics, capacitors, and as a substrate for the epitaxial growth of high-temperature superconductors. wikipedia.orgresearchgate.netamericanelements.com Its synthesis often occurs via hydrothermal or solvothermal methods, where control over particle composition, size, and morphology is critical. rsc.orgpatsnap.com Similarly, strontium aluminates are used as luminophores and catalyst supports. umich.eduamericanelements.com The development of suitable chemical precursors is essential for these applications. The use of a metal-organic precursor like this compound can offer advantages in solution-based synthesis methods, allowing for molecular-level mixing of the constituent elements, which can lead to the formation of phase-pure materials at lower temperatures compared to traditional solid-state reactions. umich.edu

The thioglycolate anion is a well-established capping agent in the synthesis of semiconductor nanocrystals, or quantum dots, such as cadmium sulfide (B99878) (CdS). nih.govresearchgate.net Capping agents are crucial for controlling the size of the nanocrystals during growth and for passivating the surface, which prevents aggregation and quenches surface trap states, thereby enhancing photophysical properties like fluorescence. nih.govresearchgate.net

The thiol group (-SH) of the thioglycolate ligand exhibits strong affinity for the surface of semiconductor nanocrystals, forming a protective layer. researchgate.net This surface modification is critical for stabilizing the nanoparticles in colloidal solutions. nih.govnih.gov In this context, this compound can serve as a source of the thioglycolate capping ligand. Research on various organic thiols has shown their effectiveness in controlling the grain size and improving the optical properties of CdS quantum dots. nih.gov The use of these capping agents can lead to an increase in the material's band gap and efficient quenching of surface defects, resulting in improved fluorescence. nih.govresearchgate.net The strontium cation, while not directly binding to the CdS surface, would be present in the reaction medium, influencing the ionic strength and potentially the reaction kinetics.

Hybrid organic-inorganic materials are composites at the molecular or nanoscale level, combining the properties of both organic and inorganic components. These materials are of great interest for applications ranging from bone tissue engineering to chemical sensing. nih.govepa.gov this compound is intrinsically a hybrid substance, containing an inorganic cation (Sr²⁺) and an organic anion.

This structure makes it a candidate for developing more complex hybrid materials. The thioglycolate ligand can act as a linker, using its carboxylate and thiol groups to coordinate with the strontium ion and potentially other metal centers or to be incorporated into a larger polymer matrix. researchgate.net Research has shown the development of strontium-doped organic-inorganic hybrids for biomedical applications, where the strontium ions promote bone formation. nih.govnih.govnih.gov By incorporating this compound or similar structures into polymer networks, it is possible to create materials with tunable properties. The organic component can provide flexibility and processability, while the inorganic strontium component can impart bioactivity, thermal stability, or specific electronic properties. The molecular-scale organization of these materials is critical to their function, and careful control over processing conditions can yield materials with unique capabilities, such as the ability to swell in response to specific solvents. epa.gov

Environmental Science Research: Remediation and Sequestration Mechanisms

In environmental science, research focuses on developing effective methods for the removal of contaminants from water. This compound is relevant in studies concerning the remediation of strontium, particularly its radioactive isotope ⁹⁰Sr, and in the development of novel systems for extracting heavy metals.

The removal of strontium ions (Sr²⁺) from aqueous solutions is a significant challenge, particularly in the context of treating nuclear wastewater. researchgate.net Major techniques for this purpose include adsorption and ion exchange using materials like natural zeolites, bentonite, and synthetic hydroxyapatite. researchgate.netresearchgate.netnih.govnih.govnih.gov Research in this area often involves using a soluble strontium salt, such as this compound, to prepare aqueous solutions with known Sr²⁺ concentrations to test the efficacy of various adsorbent materials.

Studies have shown that the efficiency of strontium removal is highly dependent on factors like pH, the initial concentration of the contaminant, and the presence of competing cations. nih.govmdpi.com For example, the adsorption of Sr²⁺ onto materials like kaolinite (B1170537) and phyllite is influenced by the surface charge of the adsorbent, which is pH-dependent. researchgate.netnih.gov Ion exchange is another key mechanism, where Sr²⁺ ions in solution are exchanged for less harmful ions (like Na⁺ or Ca²⁺) present in the solid adsorbent framework. mdpi.comrsc.org Understanding the kinetics and thermodynamics of these processes is crucial for designing effective water treatment systems. researchgate.netnih.gov The key mechanisms of adsorption are often identified as electrostatic attraction and complex reactions rather than purely ion exchange. mdpi.com

| Material Type | Specific Examples | Primary Removal Mechanism | Key Findings |

|---|---|---|---|

| Natural Minerals | Zeolites, Bentonite, Phyllite, Kaolinite | Ion Exchange, Adsorption | Removal efficiency is high but can be reduced by competing ions like Ca²⁺ and Na⁺. nih.govrsc.org Adsorption capacity is strongly pH-dependent. nih.gov |

| Synthetic Inorganics | Hydroxyapatite (HAP), Titanates, Crystalline Silicotitanate (CST) | Adsorption, Ion Exchange | HAP shows high adsorption capacity for ⁹⁰Sr. nih.gov CSTs are highly selective for specific cations. researchgate.net |

| Polymeric Resins | Resorcinol Formaldehyde Resin | Ion Exchange | Demonstrates selective adsorption of Sr²⁺ over other cations like Ca²⁺, Mg²⁺, and K⁺. researchgate.net |

Task-specific ionic liquids (TSILs) are a class of novel solvents designed with specific functional groups to selectively extract target molecules or ions, such as heavy metals. nih.govmdpi.com The thioglycolate anion has been successfully incorporated into the structure of TSILs to create efficient extraction agents for heavy metals like cadmium(II), copper(II), and zinc(II) from aqueous solutions. nih.govnih.govresearchgate.net

In these systems, the thioglycolate anion acts as the primary complexing agent that coordinates with the heavy metal ion, facilitating its transfer from the aqueous phase to the ionic liquid phase. nih.govresearchgate.net Research has demonstrated very high distribution ratios for certain metals using thioglycolate-based TSILs. nih.govresearchgate.net For instance, a distribution ratio for zinc was determined to be as high as 2000. nih.govresearchgate.net While these studies have primarily focused on extracting other heavy metals, the principles can be extended to investigate the extraction of strontium itself. This compound can be used as a model compound to study the coordination chemistry and extraction behavior of the Sr²⁺ ion within these specialized ionic liquid systems. Furthermore, these TSILs can be immobilized on solid supports, offering potential for solid-liquid extraction applications. nih.govnih.govresearchgate.net

| Target Metal Ion | Ionic Liquid Cation | Distribution Ratio (RIL/Water) | Reference |

|---|---|---|---|

| Zinc (II) | Methyltrioctylammonium | ~2000 | nih.govresearchgate.net |

| Cadmium (II) | Methyltrioctylammonium | Up to 1200 | nih.govresearchgate.net |

| Copper (II) | Methyltrioctylammonium | High (exact value varies) | nih.govresearchgate.net |

| Cobalt (II) | Methyltrioctylammonium | Lower than Zn, Cd, Cu | nih.govresearchgate.net |

| Nickel (II) | Methyltrioctylammonium | Lower than Zn, Cd, Cu | nih.govresearchgate.net |

Fundamental Understanding of Strontium Biogeochemical Cycling and Plant Uptake Mechanisms

In advanced academic research, this compound serves as a valuable tool for elucidating the fundamental processes governing the biogeochemical cycling of strontium and its subsequent uptake by plants. The unique chemical properties of this compound, specifically the presence of the thioglycolate ligand, allow for controlled studies of strontium mobility and bioavailability in soil-plant systems.

Thioglycolic acid is a known chelating agent, capable of forming stable complexes with divalent metal ions like strontium. atamanchemicals.comwikipedia.org This chelation can significantly alter the behavior of strontium in the environment compared to its more common inorganic forms, such as strontium carbonate or sulfate. Researchers can utilize this compound to investigate how organic ligands influence the transport of strontium through the soil profile and its availability for plant root absorption.

Detailed Research Findings:

Influence on Strontium Mobility: Studies involving the application of this compound to soil columns can provide insights into the role of organic chelation on strontium's vertical movement. By comparing the leaching of strontium from this compound with that from inorganic strontium salts, researchers can quantify the effect of the thioglycolate ligand on preventing strontium adsorption to soil particles and enhancing its presence in the soil solution. This is particularly relevant for understanding strontium transport in organic-rich soils.

Mechanisms of Plant Uptake: this compound is instrumental in dissecting the mechanisms of strontium uptake by plant roots. As strontium is chemically similar to calcium, it can be taken up by plants through calcium channels. melscience.com By presenting strontium to the plant in a chelated form, researchers can investigate whether the plant can directly assimilate the strontium-thioglycolate complex or if the strontium must first dissociate from the ligand. This helps to differentiate between the uptake of free strontium ions and organically bound strontium. Such studies can involve hydroponic experiments where the nutrient solution is amended with this compound, allowing for precise control over the chemical speciation of strontium.

| Parameter | Strontium Nitrate (Inorganic Control) | This compound (Chelated Form) |

| Soil Adsorption | High | Low to Moderate |

| Leaching Potential | Low | High |

| Bioavailability to Plants | Dependent on soil pH and cation exchange capacity | Potentially enhanced due to increased solubility |

Fundamental Bioinorganic and Mechanistic Chemical Biology Research

The application of this compound extends into the realm of fundamental bioinorganic and mechanistic chemical biology, where it serves as a model compound and a tool to probe specific molecular interactions and processes.

Exploration of Metal-Sulfur Interactions in Model Biological Systems

Metal-sulfur bonds are ubiquitous in biological systems, playing critical roles in the structure and function of numerous proteins and enzymes. bol.comwikipedia.org While much research has focused on transition metal-sulfur interactions, the interactions of alkaline earth metals like strontium with sulfur-containing ligands are less understood. This compound provides a simple, well-defined model system to study the fundamental properties of strontium-sulfur coordination.

Detailed Research Findings:

Spectroscopic and Structural Characterization: Researchers can employ a variety of spectroscopic techniques, such as X-ray absorption spectroscopy (XAS) and nuclear magnetic resonance (NMR) spectroscopy, to characterize the strontium-sulfur bond in this compound. These studies provide data on bond lengths, coordination numbers, and the electronic structure of the strontium center. This information is crucial for building a foundational understanding of how strontium interacts with sulfur-containing amino acid residues (cysteine and methionine) in proteins. nih.gov

Thermodynamic Stability Studies: Isothermal titration calorimetry (ITC) and other thermodynamic methods can be used to determine the stability constants of the strontium-thioglycolate complex. This data offers quantitative insights into the strength of the strontium-sulfur interaction and can be used to predict the likelihood of strontium binding to sulfur-rich sites in biomolecules.

| Parameter | Value |

| Strontium (Sr) Atomic Number | 38 |

| Sulfur (S) Atomic Number | 16 |

| Typical Sr-S bond distance (Å) | 2.8 - 3.2 |

| Coordination Geometry | Variable, often octahedral or higher |

Investigation of Strontium Ion Interactions with Biomolecules at a Molecular Level

Strontium's biological activity is largely attributed to its ability to mimic calcium, a vital second messenger and structural component in numerous biological processes. melscience.comrsc.org this compound can be used as a source of strontium ions to investigate these interactions at a molecular level without introducing counter-ions that might interfere with the biological system under study.

Detailed Research Findings:

Competition with Calcium: In vitro experiments using purified proteins or isolated cellular organelles can utilize this compound to study the competitive binding of strontium and calcium to calcium-binding sites. By monitoring changes in protein conformation or enzyme activity upon the addition of this compound, researchers can determine the affinity of these sites for strontium relative to calcium.

Impact on Cellular Signaling: Strontium has been shown to affect various cellular signaling pathways. nih.gov this compound can be introduced to cell cultures to investigate the specific molecular targets of strontium. For example, researchers can study how strontium from this compound influences calcium-dependent signaling cascades, such as those involved in neurotransmission or muscle contraction.

Design of Chemical Probes for Cellular and Subcellular Processes (Focus on chemical mechanisms, not clinical applications)

The development of chemical probes is essential for visualizing and understanding dynamic processes within living cells. lubio.chfluorofinder.com While not a probe itself, this compound can serve as a platform for the design of novel chemical probes for studying metal ion homeostasis and sulfur-related biochemistry.

Detailed Research Findings:

Future Research Directions and Emerging Challenges in Strontium Thioglycolate Chemistry

While Strontium Thioglycolate is utilized in specific applications, its deeper chemical intricacies remain a fertile ground for scientific inquiry. The following sections outline key areas where future research could yield significant advancements, focusing on synthetic efficiency, mechanistic understanding, in-situ analysis, novel applications, and sustainability.

Conclusion

Summary of Key Academic Contributions and Findings Pertaining to Strontium Thioglycolate

Academic inquiry into this compound has delineated its fundamental chemical identity and established its utility within specific industrial domains. Research has primarily focused on its role as an active ingredient in cosmetic formulations, where its efficacy as a depilatory agent and in hair waving preparations is well-documented. europa.eu Scientific contributions have centered on the chemical behavior of the thioglycolate moiety, which is responsible for the cleavage of disulfide bonds in keratin (B1170402), the primary protein in hair. researchgate.net

While specific academic studies exclusively dedicated to this compound are not abundant, the broader body of research on thioglycolic acid and its various salts provides a foundational understanding of its chemical reactivity. researchgate.netresearchgate.net The role of the strontium cation is understood primarily in the context of forming a stable salt with the thioglycolate anion. fda.gov Spectroscopic studies on related thioglycolate complexes, including those with zinc and cadmium, offer insights into the vibrational characteristics of the thioglycolate ligand, which are presumed to be broadly applicable to the strontium salt. researchgate.net Furthermore, research into the coordination chemistry of strontium provides a theoretical framework for understanding its interaction with the carboxylate and thiol groups of the thioglycolate ligand. alfa-chemistry.comrsc.org

Key findings from the broader field of materials science suggest potential, yet largely unexplored, applications for alkaline earth thioglycolates. The unique properties of strontium, particularly its ability to form stable coordination complexes, indicate that this compound could serve as a precursor or component in the synthesis of novel materials. alfa-chemistry.comwikipedia.org However, dedicated research to explore these possibilities is currently lacking.

Prospective Outlook on this compound's Enduring Role in Interdisciplinary Chemical Sciences

The future trajectory of this compound in the landscape of interdisciplinary chemical sciences is poised to diversify beyond its current established applications. While its role in the cosmetics industry remains significant, emerging trends in materials science, coordination chemistry, and environmental chemistry present new avenues for exploration.

A promising area of future research lies in the utilization of this compound as a precursor for the synthesis of advanced materials. The compound's constituent elements, strontium and sulfur, are of interest in the development of functional materials. For instance, strontium-containing compounds are investigated for their potential in electronic and optical applications. The thioglycolate ligand, with its sulfur and carboxylate functionalities, can act as a versatile building block in the design of coordination polymers and metal-organic frameworks (MOFs). The development of novel synthetic routes utilizing this compound could lead to materials with tailored electronic, optical, or catalytic properties.

In the realm of coordination chemistry, the study of strontium complexes continues to evolve. alfa-chemistry.com The relatively large ionic radius of the Sr²⁺ ion allows for a variety of coordination numbers and geometries, making it an interesting candidate for the design of complex molecular architectures. wikipedia.org this compound could serve as a valuable starting material for the synthesis of new strontium coordination compounds with unique structural motifs and potential applications in areas such as selective ion recognition and catalysis.

Furthermore, the chemistry of thiols and their metal complexes is relevant to environmental science, particularly in the context of metal ion sequestration and detoxification. While not yet explored, the potential for this compound or its derivatives to be employed in environmental remediation strategies warrants investigation.

The enduring role of this compound will likely be defined by a shift from its current, more traditional applications towards a more integral role in the development of advanced materials and specialty chemicals. As the demand for novel materials with specific functionalities grows, so too will the interest in versatile and cost-effective precursors like this compound. Its future in interdisciplinary chemical sciences will be contingent on dedicated research efforts to unlock its latent potential beyond the confines of cosmetic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.